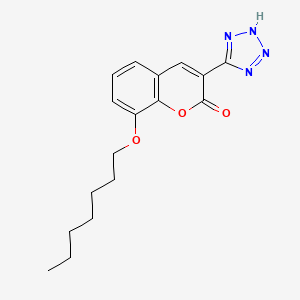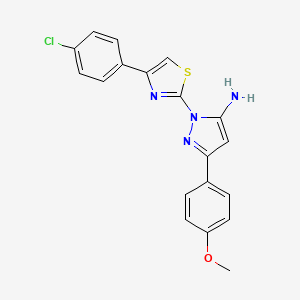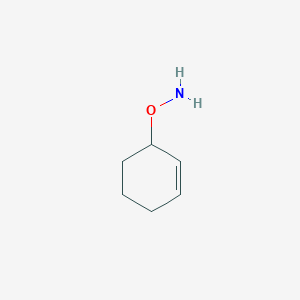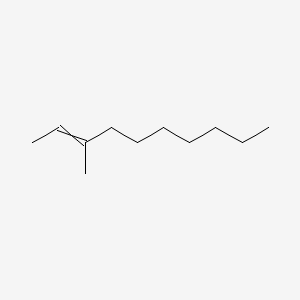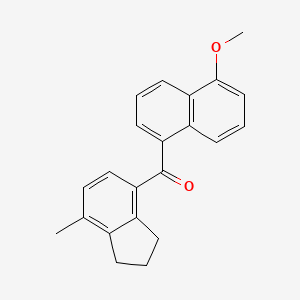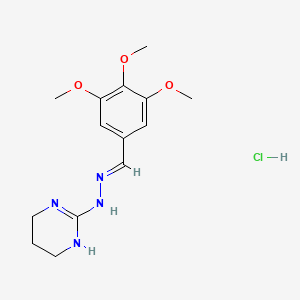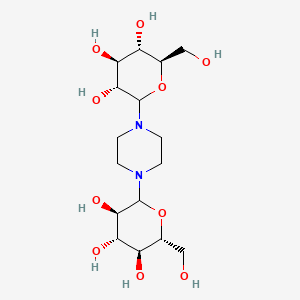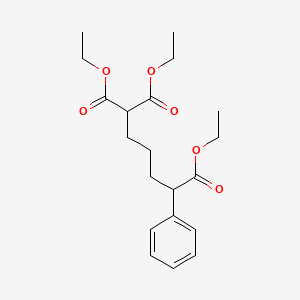![molecular formula C14H26O4 B14438469 2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane CAS No. 80046-01-1](/img/structure/B14438469.png)
2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane is a complex organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane typically involves the reaction of 2-ethylhexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final epoxide compound. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins, which are important in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems, where the compound can interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl glycidyl ether
- Bisphenol A diglycidyl ether
- Hexanediol diglycidyl ether
Uniqueness
2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
80046-01-1 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-[[2-ethyl-3-(oxiran-2-ylmethoxy)hexoxy]methyl]oxirane |
InChI |
InChI=1S/C14H26O4/c1-3-5-14(18-10-13-9-17-13)11(4-2)6-15-7-12-8-16-12/h11-14H,3-10H2,1-2H3 |
InChI Key |
LTFLQTGLFSRDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)COCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
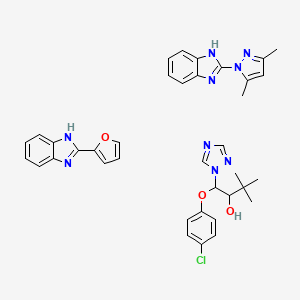
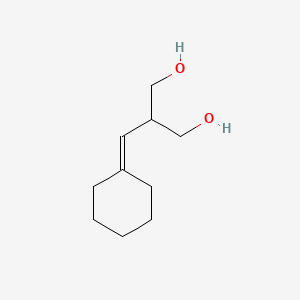
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
